molecular formula C24H20F3N7O B1665586 AP24226 CAS No. 926922-22-7

AP24226

Cat. No.: B1665586
CAS No.: 926922-22-7
M. Wt: 479.5 g/mol
InChI Key: PPHMKXKASWTCSZ-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP-24226 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of AP-24226 follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize waste. The process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

AP-24226 undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AP-24226 is widely used in scientific research for its ability to inhibit Src and ABL kinases. This makes it valuable in studies related to:

Mechanism of Action

AP-24226 exerts its effects by binding to the inactive conformation of Src and ABL kinases, thereby inhibiting their activity. This prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways involved in cell growth and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways involved are primarily related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AP-24226 is unique in its ability to selectively bind to the inactive conformation of Src and ABL kinases, making it a valuable tool in research focused on these specific kinases. Its dual inhibitory activity also provides a broader scope of application compared to compounds that target only one kinase .

Properties

CAS No.

926922-22-7

Molecular Formula

C24H20F3N7O

Molecular Weight

479.5 g/mol

IUPAC Name

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

InChI

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+

InChI Key

PPHMKXKASWTCSZ-VQHVLOKHSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP-24226;  AP24226;  AP 24226;  UNII-53D46B0TIH;  CHEMBL556874;  53D46B0TIH;  SCHEMBL4135027; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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